L-Ornithine alpha-ketoisocaproate
Description
Structure
2D Structure
Properties
CAS No. |
72087-37-7 |
|---|---|
Molecular Formula |
C11H22N2O5 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3.C5H12N2O2/c1-4(2)3-5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
UMQFXFDTFNTJRK-VWMHFEHESA-N |
Isomeric SMILES |
CC(C)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
Biochemical Pathways of L Ornithine
Central Role in Nitrogen Metabolism
L-Ornithine is central to the management of nitrogenous waste and the synthesis of key nitrogen-containing compounds.
L-Ornithine is an essential intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. creative-proteomics.com This cycle primarily occurs in the liver and kidneys. creative-proteomics.com
The process begins with the transport of L-Ornithine from the cytosol into the mitochondrial matrix. Inside the mitochondrion, the enzyme ornithine transcarbamylase (OTC) catalyzes the reaction between L-Ornithine and carbamoyl (B1232498) phosphate (B84403) to form L-Citrulline. creative-proteomics.comcaldic.com This step is critical as it incorporates ammonia-derived nitrogen into the cycle. creative-proteomics.com L-Citrulline is then transported to the cytosol, where it undergoes further reactions to eventually regenerate L-Arginine. caldic.com In the final step of the urea cycle, the enzyme arginase hydrolyzes L-Arginine to produce urea and L-Ornithine. creative-proteomics.com The newly formed L-Ornithine can then be transported back into the mitochondria to begin another round of the cycle, thus ensuring the continuous removal of excess nitrogen from the body in the form of urea. creative-proteomics.comcaldic.com
Alpha-ketoisocaproate can contribute to nitrogen metabolism by acting as an amino group acceptor. Through a process called transamination, it can be converted to the essential amino acid leucine (B10760876), a reaction that can help to reduce levels of other amino acids or ammonia. d-nb.info
| Enzyme | Substrates | Products | Cellular Location |
| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Mitochondria |
| Arginase | L-Arginine, Water | L-Ornithine, Urea | Cytosol |
L-Ornithine's metabolism is closely linked with that of glutamate (B1630785) and glutamine. Glutamate can be synthesized from alpha-ketoglutarate (B1197944), a key intermediate in the Krebs cycle, through transamination or by the action of glutamate dehydrogenase, which can fix free ammonia. researchgate.net Glutamate, in turn, is a precursor for the synthesis of glutamine, a reaction catalyzed by glutamine synthetase. mdpi.com
L-Ornithine can be synthesized from glutamate via a series of enzymatic reactions. Conversely, L-Ornithine can be converted back to glutamate. jci.orgnih.gov This bidirectional relationship highlights the integral role of L-Ornithine in maintaining the balance of these crucial amino acids. Alpha-ketoisocaproate is produced from the degradation of leucine, a reaction that transfers the amino group from leucine to alpha-ketoglutarate, thereby forming glutamate. wikipedia.org This further intertwines the metabolism of L-Ornithine alpha-ketoisocaproate with glutamate pathways. nih.gov
| Metabolite | Key Roles in Nitrogen Metabolism |
| L-Glutamate | Precursor for glutamine and ornithine synthesis; accepts amino groups via transamination. researchgate.net |
| L-Glutamine | Major carrier of nitrogen between tissues; product of ammonia detoxification. mdpi.com |
| Alpha-ketoisocaproate | Accepts amino groups to form leucine, can be formed from leucine degradation, linking to glutamate metabolism. wikipedia.org |
Biosynthesis and Intermediary Metabolite Conversions
L-Ornithine is not only a key player in metabolic cycles but is also synthesized and converted through several important enzymatic steps.
The primary route for the biosynthesis of L-Ornithine in the body is through the hydrolysis of L-Arginine. creative-proteomics.com This reaction is catalyzed by the enzyme arginase and is the final step of the urea cycle. creative-proteomics.com The breakdown of L-Arginine yields L-Ornithine and urea. creative-proteomics.com This process is vital for the continuation of the urea cycle and the detoxification of ammonia. creative-proteomics.com
As previously mentioned in the context of the urea cycle, L-Ornithine is enzymatically converted to L-Citrulline. This transformation is catalyzed by ornithine transcarbamylase (OTC) and occurs within the mitochondria. creative-proteomics.comcaldic.com The reaction involves the transfer of a carbamoyl group from carbamoyl phosphate to L-Ornithine. creative-proteomics.com The resulting L-Citrulline is then transported to the cytosol for subsequent steps in the urea cycle or for use in other metabolic pathways. caldic.com
Production of Bioactive Amines
L-Ornithine serves as a crucial precursor for the synthesis of bioactive amines, most notably the polyamines, which are essential for various cellular functions.
Polyamine Biosynthesis Pathway (e.g., Putrescine, Spermidine (B129725), Spermine)
The biosynthesis of polyamines is a highly regulated metabolic pathway that begins with the amino acid L-ornithine. weizmann.ac.il The initial and rate-limiting step in this pathway is the decarboxylation of ornithine to form putrescine. weizmann.ac.ilwikipedia.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). weizmann.ac.ilwikipedia.org
Putrescine, a diamine, is the simplest polyamine and serves as the precursor for the synthesis of higher polyamines, spermidine and spermine (B22157). weizmann.ac.ilwikipedia.org The conversion of putrescine to spermidine, and subsequently spermidine to spermine, involves the sequential transfer of aminopropyl groups from S-adenosylmethionine (SAM). weizmann.ac.iloup.com SAM itself is decarboxylated by the enzyme S-adenosylmethionine decarboxylase (SAMDC). oup.com
The synthesis of spermidine and spermine is catalyzed by spermidine synthase and spermine synthase, respectively. weizmann.ac.il These enzymes transfer the aminopropyl group from decarboxylated SAM to putrescine to form spermidine, and then to spermidine to form spermine. weizmann.ac.il
The intracellular concentrations of polyamines are tightly controlled. weizmann.ac.il This regulation occurs at multiple levels, including their synthesis, degradation, and transport. weizmann.ac.il Excess polyamines can be toxic to cells, leading to apoptosis in mammalian cells. weizmann.ac.il Conversely, a depletion of polyamines can interfere with cell growth. weizmann.ac.il
The polyamine biosynthesis pathway is interconnected with other metabolic pathways, such as the urea cycle, where ornithine is produced. weizmann.ac.il Ornithine can be derived from arginine through the action of the enzyme arginase. weizmann.ac.il
Table 1: Key Molecules in the Polyamine Biosynthesis Pathway
| Molecule | Role |
| L-Ornithine | Precursor for polyamine synthesis. weizmann.ac.il |
| Putrescine | The initial diamine formed from ornithine, precursor to higher polyamines. weizmann.ac.ilwikipedia.org |
| Spermidine | A polyamine synthesized from putrescine. weizmann.ac.ilwikipedia.org |
| Spermine | A polyamine synthesized from spermidine. weizmann.ac.ilwikipedia.org |
| S-adenosylmethionine (SAM) | Donor of the aminopropyl group for spermidine and spermine synthesis. weizmann.ac.iloup.com |
Contribution to Cellular Growth and Proliferation Signaling
Polyamines, derived from L-ornithine, are indispensable for cellular growth and proliferation. ontosight.aitaylorandfrancis.com Their levels are meticulously regulated in response to signals that promote cell division and differentiation. taylorandfrancis.com
The involvement of polyamines in cell growth is multifaceted. They are known to stabilize the structure of DNA and are implicated in the repair of DNA double-strand breaks. wikipedia.org Furthermore, they are essential for the synthesis of both DNA and proteins, processes fundamental to cell proliferation. taylorandfrancis.com An increase in DNA synthesis, a key indicator of cell proliferation, has been observed in cells with high levels of polyamines. nih.gov
The signaling pathways that control cell growth often intersect with polyamine metabolism. For instance, the overexpression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, is a common feature in various cancers and is associated with increased cell growth and reduced apoptosis. wikipedia.org This highlights the critical role of the ornithine-polyamine axis in supporting the proliferative phenotype of cancer cells.
Furthermore, studies have shown that elevated ODC activity and subsequent increases in polyamine levels can influence protein tyrosine phosphorylation, a key mechanism in signal transduction pathways that regulate cell growth. oup.comscispace.com For example, increased polyamine levels can lead to the hyperphosphorylation of proteins like p130CAS, which can, in turn, activate signaling pathways such as the Ras pathway, further promoting cell proliferation. oup.com The epidermal growth factor receptor (EGF-R) signaling pathway has also been shown to be affected by ODC overexpression, leading to increased cellular responsiveness to growth factors. scispace.com
Key Enzymes in Ornithine Metabolism
Several key enzymes are responsible for directing L-ornithine into its various metabolic fates, including the urea cycle and polyamine biosynthesis.
Ornithine Transcarbamylase (OTC)
Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that plays a central role in the urea cycle. wikipedia.orgfrontiersin.orguniprot.org It catalyzes the reaction between carbamoyl phosphate and L-ornithine to produce L-citrulline and phosphate. wikipedia.orgfrontiersin.org This is a critical step in the detoxification of ammonia, converting it into the less toxic compound urea for excretion. wikipedia.orgmedlineplus.gov
In mammals, OTC is primarily expressed in the liver and the small intestine. frontiersin.org In the liver, its function is integral to the urea cycle. frontiersin.org In the intestine, OTC is involved in the synthesis of citrulline for export to other tissues, playing a significant role in the homeostasis of amino acids like L-glutamine and L-arginine. frontiersin.org
The OTC gene is located on the X chromosome in humans. wikipedia.orgchop.edu Mutations in this gene can lead to OTC deficiency, a rare X-linked genetic disorder that results in the accumulation of ammonia in the blood (hyperammonemia). uniprot.orgmedlineplus.govchop.edu
Table 2: Overview of Ornithine Transcarbamylase (OTC)
| Feature | Description |
| Function | Catalyzes the formation of citrulline from ornithine and carbamoyl phosphate in the urea cycle. wikipedia.orgfrontiersin.orguniprot.org |
| Location | Primarily in the mitochondrial matrix of liver and intestinal cells. frontiersin.org |
| Gene Location | X chromosome in humans. wikipedia.orgchop.edu |
| Associated Disorder | Ornithine Transcarbamylase Deficiency. uniprot.orgmedlineplus.govchop.edu |
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway. weizmann.ac.ilwikipedia.org It catalyzes the decarboxylation of ornithine to produce putrescine. wikipedia.org This reaction is the committed step in the synthesis of polyamines, making ODC a critical control point for cellular polyamine levels. wikipedia.org
The activity of ODC is tightly regulated through various mechanisms, including transcriptional control and post-translational modifications. ontosight.ai Its expression is induced by various growth stimuli, including growth factors and certain oncogenes like Myc. wikipedia.org The enzyme has a very short half-life and is rapidly degraded by a ubiquitin-independent process involving a protein called antizyme. weizmann.ac.il
Due to its essential role in cell growth and proliferation, ODC is a target of interest in cancer research. wikipedia.orgontosight.ai Overexpression of ODC is observed in many types of cancer and is linked to increased tumor development. wikipedia.orgnih.gov
Table 3: Characteristics of Ornithine Decarboxylase (ODC)
| Feature | Description |
| Function | Catalyzes the conversion of ornithine to putrescine, the first step in polyamine synthesis. weizmann.ac.ilwikipedia.org |
| Regulation | Tightly controlled at the transcriptional and post-translational levels; induced by growth stimuli. wikipedia.orgontosight.ai |
| Significance | Rate-limiting enzyme in polyamine biosynthesis, essential for cell growth and proliferation. weizmann.ac.ilwikipedia.orgtaylorandfrancis.com |
| Clinical Relevance | Overexpressed in many cancers, contributing to tumor growth. wikipedia.orgnih.gov |
Ornithine δ-Aminotransferase (OAT) Activity and Tissue Distribution
Ornithine δ-aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate. nih.govresearchgate.net This enzyme is crucial for the interconversion of ornithine, proline, and glutamate, thereby connecting the urea cycle with other metabolic pathways. nih.gov
OAT is found in various tissues, with significant activity detected in the liver, kidney, brain, and retina of several species, including humans. nih.govnih.gov In the retina, OAT activity is notably high, approximately three times higher than in the brain. nih.gov The preferred amino acceptor for OAT is 2-oxoglutarate. nih.gov
Deficiency of OAT leads to a rare genetic disorder called gyrate atrophy of the choroid and retina, characterized by a progressive loss of vision. wikipedia.org This condition is associated with elevated levels of ornithine in the blood and tissues. benthamdirect.com Interestingly, while OAT is critical for amino acid metabolism, it has also been implicated in regulating mitotic cell division, a function that appears to be independent of its enzymatic activity. pnas.org
Table 4: Ornithine δ-Aminotransferase (OAT) Activity in Various Tissues
| Tissue | Species | OAT Activity (nmol/mg protein/hr) |
| Retina | Rat | 324 +/- 43 nih.gov |
| Retina | Rabbit | 240 +/- 24 nih.gov |
| Retina | Calf | 234 +/- 26 nih.gov |
| Retina | Human | 218 +/- 22 nih.gov |
| Liver | Rat | (Reference for comparison, activity is ~1.25x retinal activity) nih.gov |
| Brain | Rat | (Reference for comparison, activity is ~1/3 of retinal activity) nih.gov |
Position within Branched-Chain Amino Acid (BCAA) Metabolism
The catabolism of BCAAs, including leucine, begins with two common steps that are central to their metabolic processing. researchgate.net
The initial step in leucine degradation is a reversible reaction known as transamination. researchgate.netmdpi.com This process is catalyzed by the enzyme branched-chain aminotransferase (BCAT). researchgate.netmetwarebio.com During this reaction, the amino group from L-leucine is transferred to alpha-ketoglutarate (α-KG), resulting in the formation of α-KIC and glutamate. metwarebio.comnih.gov This transamination is a rapid and bidirectional process. encyclopedia.pub
There are two primary isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). frontiersin.org While BCAT1 is predominantly expressed in the brain, BCAT2 is widely distributed throughout the body's tissues. frontiersin.org This initial transamination largely occurs in skeletal muscle, after which the newly formed α-KIC can be released into the bloodstream to be taken up by other tissues, primarily the liver, for further processing. frontiersin.org
Following its formation, α-KIC undergoes a critical and irreversible step: oxidative decarboxylation. encyclopedia.pubwikipedia.org This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a large multi-subunit enzyme complex located on the inner membrane of the mitochondria. wikipedia.orgencyclopedia.pub The BCKDC is a member of the mitochondrial α-ketoacid dehydrogenase complex family, which also includes key enzymes of the Krebs cycle. wikipedia.org
This complex acts on the branched-chain α-keto acids (BCKAs) derived from all three BCAAs. mdpi.comnih.gov In the case of α-KIC (from leucine), the BCKDC converts it into isovaleryl-CoA. frontiersin.orgwikipedia.org This step is the rate-limiting step in BCAA catabolism. encyclopedia.pubencyclopedia.pub A deficiency in the BCKDC complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC. wikipedia.orgencyclopedia.pubrupahealth.com
The activity of the BCKDC is tightly controlled to balance the body's need to break down BCAAs for energy against the need to conserve them for protein synthesis. nih.gov This regulation occurs through two primary mechanisms: allosteric regulation and phosphorylation/dephosphorylation.
Allosteric Regulation: α-KIC itself acts as a potent inhibitor of the BCKD kinase, the enzyme responsible for inactivating the BCKDC. encyclopedia.pubnih.gov By inhibiting the kinase, high levels of α-KIC lead to a more active, dephosphorylated BCKDC, thus promoting its own breakdown. encyclopedia.pubnih.gov
Phosphorylation: The BCKDC is regulated by a dedicated kinase (BCKD kinase) and a phosphatase (PPM1K). nih.govnih.gov The BCKD kinase phosphorylates the E1 component of the BCKDC, which leads to its inactivation. nih.govnih.gov This phosphorylation causes a significant conformational change in the enzyme, preventing it from carrying out its catalytic function and effectively shutting down the complex. nih.gov Conversely, the phosphatase removes the phosphate group, reactivating the complex. nih.gov This covalent modification allows for the fine-tuning of BCAA catabolism in response to various physiological signals, including hormonal and dietary cues. nih.gov
Table 1: Key Enzymes in the Initial Metabolism of L-Leucine
| Enzyme | Location | Reaction Catalyzed | Regulation |
|---|---|---|---|
| Branched-Chain Aminotransferase (BCAT) | Cytosol (BCAT1) & Mitochondria (BCAT2) | L-Leucine + α-Ketoglutarate ↔ α-KIC + Glutamate | Reversible reaction, driven by substrate/product concentrations. |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Mitochondrial Inner Membrane | α-KIC → Isovaleryl-CoA + CO₂ | Irreversible; Inhibited by phosphorylation (via BCKD kinase). Activated by dephosphorylation (via PPM1K phosphatase). α-KIC inhibits BCKD kinase. |
Subsequent Metabolic Fates and Energy Production
After its formation and processing by the BCKDC, the carbon skeleton of the original leucine molecule, now in the form of isovaleryl-CoA, enters further metabolic pathways to generate energy.
The primary fate of α-KIC in the major metabolic pathway is its conversion to isovaleryl-CoA by the BCKDC. researchgate.netmdpi.com This is the main compound synthesized from α-KIC. wikipedia.orgrupahealth.com Following this, isovaleryl-CoA undergoes a series of reactions similar to fatty acid oxidation. frontiersin.org It is further metabolized to produce acetyl-CoA and acetoacetate. mdpi.comresearchgate.netoup.com Because both of these end products are "ketogenic," L-leucine is classified as a purely ketogenic amino acid.
Table 2: Final Products of α-KIC Catabolism and their Metabolic Roles
| Product | Metabolic Role |
|---|---|
| Isovaleryl-CoA | Intermediate product from BCKDC action on α-KIC. frontiersin.orgwikipedia.org |
| Acetyl-CoA | A key molecule that enters the TCA cycle for energy production; also a precursor for lipid synthesis. mdpi.comfrontiersin.orgresearchgate.net |
| Acetoacetate | A ketone body that can be used as an energy source by various tissues. researchgate.netoup.com |
Biochemical Pathways of Alpha Ketoisocaproate α Kic
Formation of Beta-hydroxy-beta-methylbutyrate (HMB)
A key alternative fate for α-KIC is its conversion to beta-hydroxy-beta-methylbutyrate (HMB), a metabolite that has garnered significant research interest for its physiological effects. mdpi.comgoogle.com
The formation of HMB from α-KIC is a crucial, albeit quantitatively minor, branch of the leucine catabolic pathway. nih.gov It is estimated that under normal physiological conditions, approximately 5% to 10% of the α-KIC pool is shunted towards HMB synthesis. nih.govmdpi.commdpi.com The vast majority, around 95%, is typically oxidized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex within the mitochondria to form isovaleryl-CoA. nih.gov
The conversion of α-KIC to HMB occurs in the cytosol and is catalyzed by the enzyme α-ketoisocaproate dioxygenase (KICD). nih.govmdpi.comnih.gov This enzyme is also known as 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com The reaction involves the oxidative decarboxylation of α-KIC, where one atom of molecular oxygen is incorporated into the newly formed hydroxyl group of HMB. plos.org
Furthermore, the efficiency of this conversion can be affected by factors such as age. A study in rats demonstrated that endogenous circulating levels of HMB were significantly lower in older rats compared to their younger counterparts. nih.gov This decline was correlated with reduced levels of the KICD (4-HPPD) enzyme in the liver, leading to a diminished efficiency in converting leucine (and by extension, α-KIC) to HMB in the aged rats. nih.gov
The conversion pathway can be specifically inhibited by compounds like mesotrione (B120641), a known inhibitor of HPPD enzymes, which has been used in research to confirm the role of KICD in HMB formation. aging-us.comresearchgate.net Studies using mesotrione have shown that blocking this enzyme reverts the effects of leucine on certain cellular processes, underscoring the importance of its conversion to HMB. aging-us.com
The table below summarizes key research findings related to the enzymatic conversion of α-KIC to HMB.
| Parameter | Subject | Findings | Reference |
| Enzyme Activity | Human Liver | KICD Activity: 0.9 mU/g tissue (14.2% of total BCKDC activity) | nih.gov |
| Rat Liver | KICD Activity: 4.2 mU/g tissue (1.0% of total BCKDC activity) | nih.gov | |
| Conversion Efficiency | Humans | ~5-10% of leucine is converted to HMB. | mdpi.commdpi.commuscletech.com |
| Age-Related Changes | Sprague-Dawley Rats | Basal plasma HMB levels significantly lower in 24-month-old vs. 3-month-old rats (100±3.7 vs 156±10 ng/mL). | nih.gov |
| Sprague-Dawley Rats | Liver 4-HPPD (KICD) levels significantly lower in old vs. young rats. | nih.gov | |
| Plasma Concentration Post-Administration | Humans | Oral leucine (3.42g) modestly increased plasma HMB from ~3.2 to ~10.3 μM after 150 mins. | nih.gov |
| Humans | Oral HMB (3.42g) substantially increased plasma HMB from ~5.1 to 408 μM within 30 mins. | nih.gov |
These findings collectively illustrate that the formation of HMB from α-KIC is a tightly regulated and physiologically significant pathway, subject to inter-species differences and age-related alterations.
Interactions and Synergistic Biochemical Roles of L Ornithine α Kic
Modulation of Cellular Protein Turnover and Anabolism
L-Ornithine α-ketoisocaproate has been investigated for its potential to favorably influence protein metabolism, particularly in conditions associated with muscle wasting or metabolic stress. Its anabolic and anti-catabolic properties are thought to arise from the distinct yet complementary roles of ornithine and α-ketoisocaproate.
The α-ketoisocaproate (α-KIC) component of L-Ornithine α-ketoisocaproate is structurally related to L-leucine, an essential amino acid renowned for its potent stimulation of muscle protein synthesis. google.com Research suggests that α-KIC may share some of leucine's anabolic signaling properties. google.comnih.gov The first step in the breakdown of leucine (B10760876) is its conversion to α-KIC through a process called transamination. nih.gov
Preclinical studies have provided evidence for the role of α-KIC in promoting the synthesis of muscle proteins. In a study involving neonatal pigs, infusion with α-KIC resulted in a significant increase in skeletal muscle protein synthesis compared to a control group. nih.gov This anabolic effect is believed to be linked to the regulatory function that leucine and its metabolites have on the initiation of protein synthesis. google.comnih.gov The conversion of α-KIC back to leucine within the body can replenish intracellular leucine pools, thereby activating key signaling pathways, such as the mTOR pathway, which is central to muscle growth. Furthermore, α-KIC itself may possess anabolic properties that are independent of its conversion to leucine. google.com It is considered a significant factor in stimulating muscle synthesis, potentially even more so than leucine itself in some contexts. google.com
Table 1: Research Findings on the Influence of α-Ketoisocaproate (α-KIC) on Muscle Protein Synthesis
| Study Focus | Model System | Key Findings | Reference |
| Anabolic Properties | General research overview | The keto acid analog of leucine (α-KIC) may have anabolic properties not shared by leucine alone. | google.com |
| Protein Synthesis Rates | Neonatal Pigs | Infusion with α-KIC led to a greater rate of protein synthesis in skeletal muscle compared to controls. | nih.gov |
| Mechanism of Action | General research overview | α-KIC is a major factor in stimulating muscle synthesis and is superior to leucine in this regard in some human and rat muscle studies. | google.com |
L-Ornithine α-ketoisocaproate is also implicated in the attenuation of protein breakdown. The α-KIC moiety is considered a key factor in reducing protein catabolism. google.com While the precise mechanisms are still under investigation, the anticatabolic effects are likely linked to the sparing of muscle protein from being broken down for energy or for the provision of amino acids.
Table 2: Research Findings on the Effects of α-Ketoisocaproate (α-KIC) and Related Compounds on Protein Degradation
| Compound | Study Context | Observed Effect | Reference |
| α-Ketoisocaproic Acid | General research overview | Considered a major factor in reducing protein catabolism. | google.com |
| Ornithine α-Ketoglutarate (OKG) | Post-abdominal surgery | Supplementation with OKG was shown to reduce skeletal muscle protein breakdown. | researchgate.net |
In a study on traumatized rats, dietary supplementation with arginine α-ketoisocaproate led to a notable improvement in the apparent nitrogen balance. nih.gov This suggests that the α-KIC component plays a crucial role in the retention of nitrogen, which is essential for tissue repair and synthesis. nih.gov The mechanism is thought to involve the utilization of α-KIC to synthesize essential amino acids by acquiring nitrogen from other sources in the body, thereby sparing essential amino acids from being catabolized and promoting a state of positive nitrogen balance. google.com This nitrogen-sparing effect is beneficial for promoting nitrogen economy in situations of trauma or critical illness. nih.gov
Table 3: Preclinical Observations on Nitrogen Balance with α-KIC Supplementation
| Compound | Model System | Key Observation | Reference |
| Arginine α-Ketoisocaproate | Traumatized Rats | Improved apparent nitrogen balance, suggesting a promotion of nitrogen economy. | nih.gov |
| Ornithine α-Ketoisocaproate | General research overview | Believed to promote protein synthesis and induce nitrogen sparing. | google.com |
| Ornithine α-Ketoglutarate | Post-abdominal surgery | Supplementation helped to maintain nitrogen balance. | researchgate.net |
Impact on Systemic and Cellular Energy Homeostasis
The components of L-Ornithine α-ketoisocaproate are involved in key metabolic pathways that contribute to cellular energy production.
The role of α-KIC in mitochondrial bioenergetics is complex. While it is a metabolite of the energy-providing amino acid leucine, high concentrations of α-KIC have been shown to disrupt mitochondrial function, particularly in the brain. nih.govresearchgate.netnih.gov These effects are primarily observed in the context of metabolic disorders like Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain α-keto acids leads to neurotoxicity. nih.govresearchgate.net In these pathological conditions, α-KIC can impair the mitochondrial respiratory chain, leading to decreased energy production and increased oxidative stress. researchgate.netresearchgate.net
However, under normal physiological conditions, the catabolism of α-KIC in the liver contributes to the production of other energy-yielding molecules. wikipedia.org It can be converted into acetyl-CoA and acetoacetate, which are ketone bodies that can be used as an energy source by various tissues. google.com The degradation of leucine, which produces α-KIC, also leads to the formation of glutamate (B1630785), an important amino acid in cellular metabolism. wikipedia.org
The contribution of α-KIC to ATP production is indirect. Research on isolated mitochondria from pancreatic beta-cells has shown that α-KIC by itself is not a direct substrate for ATP synthesis. nih.gov Its ability to stimulate ATP production is dependent on its transamination with other amino acids, such as glutamate or glutamine. nih.gov This reaction yields leucine and α-ketoglutarate, the latter of which is a key intermediate in the Krebs (TCA) cycle, a central pathway for ATP production. nih.govmdpi.com
Therefore, α-KIC can be seen as a regulator of ATP production pathways by providing the necessary substrates for the TCA cycle. nih.govdiabetesjournals.org The conversion of leucine to α-KIC and its subsequent entry into the TCA cycle via acetyl-CoA is one of the proposed mechanisms by which leucine stimulates insulin (B600854) secretion, a process that is dependent on an increase in the cellular ATP/ADP ratio. diabetesjournals.org
Table 4: Role of α-Ketoisocaproate (α-KIC) in ATP Production
| Study Focus | Model System | Key Findings | Reference |
| Direct Substrate for ATP Production | Isolated Pancreatic β-cell Mitochondria | α-KIC alone does not induce ATP production. | nih.gov |
| Indirect ATP Production | Isolated Pancreatic β-cell Mitochondria | α-KIC stimulates mitochondrial ATP production in the presence of glutamate by yielding α-ketoglutarate for the TCA cycle. | nih.gov |
| Leucine Metabolism and ATP | Pancreatic β-cells | Transamination of leucine to α-KIC and its subsequent entry into the TCA cycle contributes to increased ATP production. | diabetesjournals.org |
Effects on Glucose Metabolism and Insulin Secretion Mechanisms in Pancreatic β-cells
L-ornithine α-ketoisocaproate (OKIC) is a salt composed of two molecules of L-ornithine and one molecule of α-ketoglutarate (α-KG). researchgate.net Its constituent parts, particularly α-ketoisocaproate (KIC), the keto acid of leucine, play a significant role in modulating insulin secretion from pancreatic β-cells. wikipedia.orgimrpress.com
KIC is recognized as a potent insulin secretagogue. nih.gov Its mechanism of action involves its metabolism within the β-cell. Leucine can be transaminated to KIC, which is then converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle. mdpi.com This process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the plasma membrane, and subsequent insulin exocytosis. mdpi.com Some studies suggest that KIC and other α-keto acids may also directly block KATP channel activity and exert additional KATP channel-independent effects to induce insulin secretion. imrpress.com
Research on isolated islets from obese hyperglycemic mice has shown that KIC stimulates insulin release. nih.gov However, this stimulation does not appear to be mediated by an indirect increase in glucose metabolism. nih.gov Instead, the enhanced intramitochondrial production of reducing equivalents during KIC degradation is a possible mechanism for triggering insulin secretion. nih.gov
Furthermore, the transamination of KIC is a crucial step. In a study comparing diabetes-susceptible and normal mice, the KIC-induced insulin secretory response was significantly higher in the diabetes-susceptible strain. nih.gov This response was blocked by inhibitors of branched-chain amino acid aminotransferase, highlighting the importance of this enzymatic step. nih.gov The availability of an amine donor, such as glutamate, appears to be a rate-limiting factor for KIC-induced insulin secretion. nih.gov The formation of α-ketoglutarate from the transamination of glutamate is a requisite step in the response of mouse islets to KIC, and it is suggested that α-ketoglutarate itself may directly stimulate insulin secretion. nih.gov
Interestingly, while ornithine α-ketoglutarate (OKG), a related compound, has been reported to increase insulin concentrations in some studies with healthy individuals, other research in weight-trained men did not confirm these findings, showing no significant alteration in insulin levels after six weeks of supplementation. asep.org
Table 1: Research Findings on KIC and Insulin Secretion
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| KIC as an insulin secretagogue | Incubated islets of obese hyperglycemic mice | KIC is a potent insulin secretagogue; its effect is not mediated by increased glucose metabolism but possibly by enhanced production of reducing equivalents. | nih.gov |
| Leucine and KIC metabolism | Pancreatic β-cells | Leucine is transaminated to KIC, which enters the TCA cycle, increases the ATP/ADP ratio, and triggers insulin exocytosis. | mdpi.com |
| KIC-induced hypersecretion of insulin | Islets from diabetes-susceptible mice | KIC elicits a dramatic insulin secretory response, dependent on transamination and the availability of an amine donor like glutamate. α-ketoglutarate formation is a requisite step. | nih.gov |
| OKG and insulin levels | Experienced weight-trained men | Six weeks of OKG supplementation did not significantly alter insulin concentrations. | asep.org |
Advanced Ammonia (B1221849) Scavenging and Nitrogen Disposal Mechanisms
Enhanced Nitrogen Trapping through Conversion to Key Metabolites
L-ornithine α-ketoisocaproate contributes to nitrogen metabolism through its constituent molecules. The α-ketoisocaproate (KIC) component can undergo transamination, accepting an amino group to form leucine. This process helps in the temporary trapping of nitrogen. In postoperative patients, administration of KIC led to a less negative nitrogen balance and lower excretion of 3-methylhistidine, a marker of muscle protein breakdown, compared to control groups. nih.gov These nitrogen-sparing effects may be linked to increased ketosis, suppression of protein degradation, or a positive effect on liver protein turnover. nih.gov
The ornithine component is a key player in nitrogen disposal. Ornithine δ-aminotransferase (OAT), a mitochondrial enzyme, catalyzes the conversion of ornithine to glutamate-5-semialdehyde, which can then be converted to glutamate. nih.gov This reaction, which favors the degradation of ornithine, provides a pathway for incorporating nitrogen into glutamate. nih.gov Glutamate is a central molecule in nitrogen metabolism, acting as a nontoxic carrier of amine groups. wikipedia.org
Role in Sustaining Urea (B33335) Cycle Fluxes
The ornithine component of L-ornithine α-ketoisocaproate is a direct intermediate of the urea cycle, the primary pathway for the disposal of excess nitrogen in the form of urea. wikipedia.org The urea cycle begins with the conversion of ammonia to carbamoyl (B1232498) phosphate (B84403), which then donates its carbamoyl group to ornithine to form citrulline. wikipedia.org Through a series of reactions involving arginine and other intermediates, ornithine is regenerated, allowing the cycle to continue. wikipedia.org
By providing ornithine, L-ornithine α-ketoisocaproate can potentially help sustain the flux of the urea cycle. Studies have shown that in conditions of metabolic stress, such as severe burns, the plasma fluxes of both arginine and ornithine are significantly increased. physiology.org The conversion of arginine to ornithine is a key step in this process. physiology.org The increased ornithine flux is considered a surrogate for arginine turnover and catabolism. physiology.org
Interestingly, the administration of ornithine α-ketoglutarate (OKG) has been observed to decrease plasma urea levels in healthy subjects. caldic.com This could be due to the α-ketoglutarate component capturing nitrogen groups needed for carbamoyl phosphate synthesis or by the inhibition of arginase by ornithine, which would slow the final step of the urea cycle where urea is produced. caldic.com This suggests a complex regulatory role of the components of OKIC on the urea cycle.
Table 2: Role of L-Ornithine α-KIC Components in Nitrogen Metabolism
| Component | Mechanism | Effect | Reference |
|---|---|---|---|
| α-Ketoisocaproate (KIC) | Transamination to leucine, potential suppression of protein degradation | Improved nitrogen balance, reduced muscle protein breakdown markers | nih.gov |
| L-Ornithine | Conversion to glutamate via OAT | Trapping of nitrogen into glutamate | nih.gov |
| L-Ornithine | Intermediate in the urea cycle | Sustains urea cycle flux for nitrogen disposal | wikipedia.orgphysiology.org |
| Ornithine α-ketoglutarate (OKG) | Potential inhibition of arginase by ornithine or nitrogen capture by α-KG | Decrease in plasma urea levels | caldic.com |
Mechanisms of Cellular and Molecular Signaling
Activation of Anabolic Signaling Pathways (e.g., mTOR pathway engagement)
The components of L-ornithine α-ketoisocaproate, particularly the metabolite of its leucine precursor, are involved in activating key anabolic signaling pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. mdpi.com The branched-chain amino acid leucine, which can be formed from α-ketoisocaproate, is a well-established activator of the mTOR complex 1 (mTORC1). researchgate.net The activation of mTORC1 by leucine stimulates the initiation of mRNA translation, leading to increased muscle protein synthesis. researchgate.net
Studies have shown that α-ketoisocaproic acid (KIC) itself can mimic many of the anabolic effects of leucine, including the activation of mTORC1 and the stimulation of muscle protein synthesis. researchgate.net The signals that stimulate insulin release are also thought to be involved in the leucine-induced activation of the mTOR signaling pathway in pancreatic β-cells. mdpi.com
The ornithine component may also contribute to mTOR signaling. Research on L-ornithine administration in rats has shown that it can promote the phosphorylation of downstream targets of mTORC1, such as p70S6K, S6, and 4EBP1, in the liver. nih.gov This suggests that ornithine can stimulate tissue protein synthesis via the mTORC1 pathway. nih.gov
Potential as a Secretagogue for Anabolic Hormones (e.g., Insulin, Growth Hormone)
L-ornithine α-ketoisocaproate and its precursors have been investigated for their potential to stimulate the release of anabolic hormones like insulin and growth hormone. Ornithine α-ketoglutarate (OKG), a closely related compound, is described as a potent secretagogue of both insulin and growth hormone. researchgate.netresearchgate.net This hormonal response is considered one of the mechanisms through which OKG exerts its anabolic effects. researchgate.netresearchgate.net
Studies in healthy subjects have reported that OKG administration can increase blood concentrations of insulin and growth hormone. asep.org However, the results are not always consistent. For instance, one study involving experienced weight-trained men found no significant changes in insulin or growth hormone levels after six weeks of OKG supplementation, although a transient increase in growth hormone was observed shortly after ingestion in both the OKG and placebo groups. asep.org
The ornithine component itself is thought to have the potential to stimulate growth hormone release. nih.gov In one study, ornithine administration tended to increase plasma growth hormone levels in rats. nih.gov The proposed mechanism for ornithine's effect on mTORC1 signaling in vivo may be partly indirect, mediated by this increase in circulating growth hormone. nih.gov
Analytical Methodologies and Advanced Research Techniques
Metabolomics Approaches for Profiling L-Ornithine α-KIC and its Metabolites
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a powerful lens through which to view the impact of L-Ornithine α-KIC. By employing techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a comprehensive snapshot of the metabolic changes induced by OKG. mdpi.com
These approaches can identify and quantify a wide range of metabolites, revealing alterations in key metabolic pathways. For instance, metabolomic studies have been instrumental in identifying biomarkers related to disturbed protein and lipid metabolism in various conditions. mdpi.commdpi.com In the context of OKG, metabolomics can be used to track the downstream metabolites of both ornithine and α-KIC, providing insights into their integrated metabolic effects. This can include the analysis of amino acids, organic acids, and other intermediates of central carbon metabolism. nih.govrsc.org For example, studies have noted that α-KIC is a key metabolite found in the urine of individuals with Maple Syrup Urine Disease. wikipedia.org
Table 1: Key Metabolites Profiled in Metabolomics Studies Relevant to L-Ornithine α-KIC
| Metabolite Class | Specific Metabolites of Interest | Analytical Platform(s) |
| Amino Acids | L-Ornithine, L-Leucine, Glutamate (B1630785), Proline, Alanine, Glycine | LC-MS, GC-MS, NMR |
| Keto Acids | α-Ketoisocaproate (α-KIC), α-Ketoglutarate | LC-MS, GC-MS |
| TCA Cycle Intermediates | Citrate, Succinate, Malate, Fumarate | LC-MS, GC-MS |
| Urea (B33335) Cycle Intermediates | Arginine, Citrulline | LC-MS |
Isotopic Tracing and Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis
To move beyond static metabolite levels and understand the dynamic flow of molecules through metabolic pathways (metabolic flux), researchers utilize isotopic tracing in conjunction with NMR spectroscopy. nih.gov This involves introducing isotopically labeled substrates, such as ¹³C- or ¹⁵N-labeled L-ornithine or α-KIC, into a biological system. otsuka.co.jpisotope.com
By tracking the incorporation of these stable isotopes into downstream metabolites, it is possible to map and quantify the activity of specific metabolic routes. nih.gov For example, ¹³C-labeled α-KIC can be used to trace its conversion to leucine (B10760876) and its entry into the TCA cycle. researchgate.net
Hyperpolarized ¹³C MR spectroscopy is an advanced NMR technique that dramatically increases the signal-to-noise ratio of ¹³C-labeled compounds, allowing for real-time, non-invasive monitoring of metabolic fluxes in vivo. researchgate.net This has been applied to study the metabolism of hyperpolarized [1-¹³C]α-ketoisocaproate to [1-¹³C]leucine, providing a sensitive measure of branched-chain amino acid aminotransferase (BCAT) activity in tissues. researchgate.net
Table 2: Applications of Isotopic Tracing in L-Ornithine α-KIC Research
| Labeled Substrate | Research Question | Key Findings |
| [1-¹³C]α-Ketoisocaproate | In vivo BCAT activity | Demonstrated feasibility of monitoring BCAT activity in real-time in preclinical tumor models. researchgate.net |
| [¹⁵N₂-guanidino-5,5-²H₂]arginine and [5-¹³C]ornithine | Arginine and ornithine kinetics | Elucidated the rates of arginine disposal and ornithine oxidation in human subjects. physiology.org |
| [U-¹³C₅]glutamine | Glutamine metabolism in cancer | Traced the flux of glutamine carbons through the TCA cycle and other biosynthetic pathways. nih.gov |
In Vitro Cellular and Tissue Culture Models for Mechanistic Studies
In vitro models, including cell lines and primary tissue cultures, are indispensable for dissecting the molecular mechanisms underlying the effects of L-Ornithine α-KIC. These controlled environments allow for detailed investigation of cellular signaling pathways, gene expression, and enzyme activity in response to OKG or its components.
For example, studies using the C2C12 myoblast cell line have investigated the effects of α-ketoglutarate, a related keto acid, on cell proliferation, differentiation, and metabolism under different energy states. mdpi.com Similarly, various cancer cell lines have been used to study the role of branched-chain amino acid metabolism, including the conversion of α-KIC to leucine, in tumor growth and survival. nih.gov The use of hippocampal cell lines like HT-22 has helped in understanding the neurotoxic effects of high concentrations of α-KIC. nih.gov
Precision-cut liver slices are another valuable in vitro tool, as they maintain the complex architecture and cell-cell interactions of the native tissue, allowing for more physiologically relevant studies of hepatic metabolism of L-ornithine and α-KIC. diva-portal.org
Preclinical Animal Models for Investigating Systemic Metabolic Effects
For instance, rat models of trauma have been used to evaluate the efficacy of OKG supplementation in improving nitrogen economy. nih.gov Animal models have also been essential in studying the metabolic fate of α-KIC in different tissues, such as its catabolism in the liver and its role in muscle protein synthesis. mdpi.com Furthermore, preclinical studies in rat models have provided evidence of leucine's interference with the transport of other amino acids across the blood-brain barrier. researchgate.net
Enzyme Activity Assays and Gene Expression Analysis of Related Metabolic Enzymes
To pinpoint the specific biochemical reactions affected by L-Ornithine α-KIC, researchers perform enzyme activity assays and analyze the expression of genes encoding key metabolic enzymes.
Enzyme activity assays directly measure the rate of a specific enzymatic reaction. For example, the activity of branched-chain amino acid aminotransferase (BCAT), which interconverts α-KIC and leucine, and ornithine aminotransferase (OAT), which metabolizes ornithine, can be quantified in tissue homogenates or isolated mitochondria. nih.govnih.govjbr-pub.org.cn The activity of ornithine decarboxylase, which converts ornithine to putrescine, is another important enzyme that can be assayed using methods like radiolabeling or spectrophotometry. frontiersin.orgfrontiersin.org
Gene expression analysis, often performed using quantitative polymerase chain reaction (qPCR) or microarray analysis, measures the levels of mRNA transcripts for specific enzymes. This provides insight into how L-Ornithine α-KIC may regulate metabolic pathways at the transcriptional level. For example, studies have investigated the expression of genes involved in branched-chain amino acid metabolism in response to various physiological conditions. nih.govmdpi.com
Future Directions in Academic Research
Elucidating Undiscovered Mechanistic Pathways and Novel Metabolic Interconnections
Future research will likely focus on uncovering the less-understood molecular mechanisms through which OKIC exerts its effects. While it is known that ornithine and α-ketoisocaproate (KIC) are involved in various metabolic pathways, the precise synergistic interplay when delivered as a single compound remains an area of active investigation. researchgate.net KIC, the keto-analog of leucine (B10760876), is a key player in branched-chain amino acid (BCAA) metabolism. wikipedia.orggoogle.com It is produced via the transamination of leucine, a reaction catalyzed by branched-chain amino acid aminotransferase. wikipedia.org This process is reversible and influenced by the concentrations of KIC, L-leucine, L-glutamate, and α-ketoglutarate. google.com
A primary avenue for future studies is to explore how OKIC influences signaling cascades beyond those already established. For instance, the impact of the ornithine component on polyamine synthesis and the urea (B33335) cycle is relatively well-documented. researchgate.netmdpi.com However, how the concurrent availability of KIC modulates these pathways at a molecular level is not fully understood. Research could investigate the allosteric regulation of key enzymes in these pathways by both ornithine and KIC, potentially revealing novel control points.
Furthermore, the metabolic fate of both components of OKIC offers a rich area for discovery. KIC can be converted to various molecules, including cholesterol and acetyl-CoA in the liver. wikipedia.org Understanding how the presence of excess ornithine influences the flux of KIC through these different metabolic routes could reveal new interconnections between amino acid and lipid metabolism.
Characterization of Tissue-Specific Metabolic Regulation and Inter-Organ Crosstalk
The metabolic effects of OKIC are unlikely to be uniform across all tissues. Future research should aim to characterize the tissue-specific regulation of its metabolism and the subsequent impact on inter-organ communication. Skeletal muscle, liver, and adipose tissue are primary sites for BCAA and KIC metabolism and are therefore key areas of interest. google.comphysiology.orgphysiology.org
Key Research Questions for Tissue-Specific Metabolism:
| Tissue | Potential Research Focus |
| Skeletal Muscle | Investigating the direct effects of OKIC on protein synthesis and breakdown, and the regulation of the branched-chain α-keto acid dehydrogenase (BCKD) complex. portlandpress.complos.org |
| Liver | Elucidating the hepatic fate of both ornithine and KIC from OKIC, including their roles in gluconeogenesis, ureagenesis, and the synthesis of other metabolites. nih.govresearchgate.net |
| Adipose Tissue | Exploring the influence of OKIC on adipocyte differentiation, lipid metabolism, and the secretion of adipokines. physiology.org |
| Kidney | Examining the role of the kidneys in the clearance and potential metabolic conversion of OKIC components. google.com |
| Gut | Understanding the metabolism of OKIC by the intestinal microbiota and its impact on gut health and integrity. mdpi.com |
A significant aspect of this research will be to unravel the intricate network of inter-organ crosstalk mediated by OKIC and its metabolites. For instance, how does muscle-derived KIC from OKIC signal to the liver, and how does hepatic metabolism of ornithine influence amino acid availability for other tissues? researchgate.net Advanced techniques such as stable isotope tracing in preclinical models will be invaluable in mapping these complex metabolic fluxes between organs.
Exploration of L-Ornithine α-KIC's Role in Specific Metabolic Stress Conditions (e.g., catabolic states in preclinical models)
A promising area for future research is the investigation of OKIC's therapeutic potential in various metabolic stress conditions, particularly catabolic states. researchgate.net Catabolism, the breakdown of complex molecules, is a hallmark of conditions such as trauma, sepsis, and cancer. researchgate.netnih.gov Preclinical studies in models of these conditions could provide significant insights.
In traumatized rat models, dietary supplementation with arginine α-ketoisocaproate (a related compound) has been shown to promote nitrogen economy. nih.gov Future studies could build on this by specifically examining OKIC in similar models of trauma or surgery. Research could focus on whether OKIC can mitigate muscle wasting by providing both an anti-catabolic keto acid (KIC) and a precursor for the synthesis of other amino acids like proline and arginine (from ornithine). researchgate.net
Furthermore, the role of OKIC in cancer-associated cachexia warrants investigation. While data is currently scarce, the potential for OKIC to affect protein metabolism in such aggressive catabolic states is a critical area for future preclinical research. researchgate.net
Investigation of its Influence on Cellular Redox State and Oxidative Stress Responses
The impact of L-Ornithine α-KIC on cellular redox balance and oxidative stress is a largely unexplored but potentially significant area of research. Both ornithine and KIC have individual connections to pathways that can influence the cellular redox environment.
Future studies could employ preclinical models to investigate the effects of OKIC on:
The activity of key antioxidant enzymes.
The levels of markers of oxidative damage to lipids, proteins, and DNA.
The expression of genes involved in the oxidative stress response.
Understanding these interactions is crucial, as oxidative stress is a common feature of many pathological conditions. nih.gov
Development of Advanced Computational Models for Metabolic Network Analysis
To integrate the vast and complex data generated from studies on OKIC, the development of advanced computational models will be indispensable. Genome-scale metabolic models (GEMs) offer a powerful framework for simulating and analyzing the intricate network of biochemical reactions within a cell or organism. nih.govlsu.edu
By incorporating experimental data on OKIC's metabolism into these models, researchers can:
Predict metabolic flux distributions through various pathways in response to OKIC.
Identify key enzymatic control points and potential targets for intervention.
Simulate the effects of OKIC in different cellular and physiological contexts, such as in healthy versus diseased states. nih.gov
These computational approaches can help generate new hypotheses and guide future experimental research, accelerating our understanding of OKIC's complex metabolic roles. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) into these models will provide a systems-level perspective on the actions of L-Ornithine α-Ketoisocaproate.
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for L-Ornithine alpha-ketoisocaproate in microbial systems, and how can they be experimentally validated?
- Methodological Answer : L-OAKIC biosynthesis involves the L-ornithine branch of the urea cycle and leucine catabolism. In Corynebacterium glutamicum, overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) enhances NADPH availability, which drives L-ornithine production. Gene knockout of speE (spermidine synthase) further stabilizes yields . Validation requires qPCR to confirm gene expression, NADPH/NADH assays, and HPLC for quantifying L-ornithine and α-ketoisocaproate intermediates.
Q. What analytical methods are recommended for quantifying L-OAKIC and its metabolic intermediates in biological samples?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) for high specificity in detecting α-ketoisocaproate, coupled with enzymatic assays (e.g., glutamate dehydrogenase-linked reactions) for L-ornithine. Quantitative real-time PCR and NADPH/NAD+ ratio measurements are critical for assessing pathway activity . For tissue samples, derivatization with dansyl chloride improves HPLC-UV detection sensitivity .
Q. How does L-OAKIC participate in nitrogen-sparing mechanisms, and what experimental models are suitable for studying this?
- Methodological Answer : L-OAKIC reduces urea cycle activity by diverting nitrogen from ammonia detoxification. Fasting human studies with controlled infusions of α-ketoisocaproate (vs. leucine) show reduced urinary nitrogen excretion, measured via gas chromatography-mass spectrometry (GC-MS) of urea and ammonia . Rodent models with isotopic labeling (¹⁵N) can track nitrogen flux into L-ornithine and downstream metabolites .
Advanced Research Questions
Q. How can conflicting data on L-OAKIC’s metabolic effects (e.g., nitrogen sparing vs. toxicity) be resolved through experimental design?
- Methodological Answer : Contradictions arise from dose-dependent responses and model-specific variations. For example, high α-ketoisocaproate concentrations may inhibit glutamate dehydrogenase, altering ammonia assimilation . To resolve this, design dose-response studies in C. glutamicum or hepatocyte cultures, paired with metabolomics (LC-MS/MS) to profile intermediates. Include negative controls (e.g., speE-intact strains) to isolate pathway-specific effects .
Q. What strategies optimize NADPH availability for L-OAKIC synthesis without disrupting redox balance in engineered strains?
- Methodological Answer : Overexpression of gapC and rocG in C. glutamicum increases NADPH by 1.5-fold but requires balancing with NADH-dependent pathways. Use flux balance analysis (FBA) to model cofactor usage and CRISPRi to fine-tune gene expression. Supplementation with riboflavin (precursor to FAD, a redox cofactor) stabilizes NADPH/NADP+ ratios in bioreactors .
Q. How do substrate-specificity conflicts in dehydrogenase enzymes affect L-OAKIC metabolism, and how can this be addressed?
- Methodological Answer : Enzymes like meso-diaminopimelate dehydrogenase (DAPDH) show no activity toward α-ketoisocaproate, necessitating orthogonal pathways for L-OAKIC synthesis . Use directed evolution or computational docking (e.g., Rosetta) to engineer enzyme variants with broader substrate ranges. Validate via enzyme kinetics (Km and Vmax) and structural analysis (X-ray crystallography) .
Q. What experimental frameworks are robust for studying L-OAKIC’s role in urea cycle disorders or hyperammonemia?
- Methodological Answer : Use in vivo models with CRISPR-Cas9-induced mutations in ornithine transcarbamylase (OTC) or arginase. Monitor ammonia clearance and L-OAKIC levels via microdialysis in brain or liver tissues. Pair with stable isotope-resolved metabolomics (SIRM) to track ¹³C-labeled L-OAKIC incorporation into urea cycle intermediates .
Guidance for Experimental Rigor
- Data Reproducibility : Report NADPH/NADH ratios, growth media composition, and strain genotypes in detail (per ).
- Conflict Mitigation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and address contradictions ( ).
- Ethical Reporting : Disclose all conditionally accepted data and avoid selective omission of negative results ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
